molecular formula C8H9BrN2O3 B567584 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine CAS No. 1215206-58-8

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Cat. No.: B567584
CAS No.: 1215206-58-8
M. Wt: 261.075
InChI Key: IVUKVYJBQLXLKD-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, methyl, and nitro functional groups

Scientific Research Applications

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Safety and Hazards

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals , suggesting that the compound could interact with a variety of biological targets.

Mode of Action

Nitropyridines are generally known to participate in various chemical reactions, including suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound could interact with its targets through similar mechanisms.

Action Environment

It’s known that the compound is stable under room temperature and inert atmosphere conditions , suggesting that these factors could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine typically involves the bromination of 2-ethoxy-4-methyl-3-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 5-amino-2-ethoxy-4-methyl-3-nitropyridine.

    Oxidation Reactions: Products vary depending on the extent of oxidation, potentially forming aldehydes, ketones, or carboxylic acids.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
  • 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine
  • 5-Bromo-2-methyl-3-nitropyridine

Comparison: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its methoxy or hydroxy analogs

Properties

IUPAC Name

5-bromo-2-ethoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-3-14-8-7(11(12)13)5(2)6(9)4-10-8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUKVYJBQLXLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682418
Record name 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-58-8
Record name 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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